Atorvastatin Epoxy Tetrahydrofuran Impurity

Übersicht

Beschreibung

Atorvastatin Epoxy Tetrahydrofuran Impurity: is a pharmaceutical analytical impurity associated with Atorvastatin Calcium, a widely used medication for lowering cholesterol levels. This compound is used primarily in research and analytical testing to ensure the quality and safety of medicines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Epoxy Tetrahydrofuran Impurity involves the formation of an epoxy tetrahydrofuran ring structure. The synthetic route typically includes the reaction of Atorvastatin with an epoxidizing agent under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and stabilizer-free tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial production of this impurity .

Analyse Chemischer Reaktionen

Types of Reactions: Atorvastatin Epoxy Tetrahydrofuran Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the epoxy group to other functional groups.

Substitution: The epoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are common in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated products, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Quality Control

Analytical Testing:

Atorvastatin Epoxy Tetrahydrofuran Impurity is utilized in various analytical methods to detect and quantify impurities in atorvastatin formulations. Its presence can indicate the stability and degradation pathways of the drug under different conditions. The impurity serves as a standard for comparison in High-Performance Liquid Chromatography (HPLC) methods, enabling researchers to assess the purity of atorvastatin samples accurately .

Stability Studies:

Stability testing is essential for understanding how atorvastatin degrades over time, particularly under stress conditions such as heat, light, and moisture. The impurity's formation during these tests helps identify potential risks associated with long-term storage and shelf life. For instance, studies have shown that atorvastatin stored in air at room temperature for extended periods exhibits increased levels of this impurity .

Toxicological Assessments

Risk Evaluation:

The presence of this compound raises concerns regarding its potential toxicity. Research has indicated that oxidative degradation products can be harmful, necessitating rigorous monitoring during drug development. Regulatory agencies require that the levels of such impurities be kept below established thresholds to ensure patient safety .

Case Studies:

In a study examining the oxidative degradation of atorvastatin, it was found that storing atorvastatin in a nitrogen atmosphere significantly reduced the formation of this compound compared to storage in air. This finding underscores the importance of storage conditions in mitigating risks associated with pharmaceutical impurities .

Method Development for Impurity Profiling

Analytical Method Validation:

The development of validated analytical methods is crucial for accurately measuring this compound in pharmaceutical preparations. Techniques such as HPLC coupled with mass spectrometry are commonly employed to profile impurities and ensure compliance with regulatory standards .

Spiking Studies:

Researchers conduct spiking studies where known quantities of this compound are added to formulations to evaluate method sensitivity and recovery rates. These studies help establish the reliability of analytical methods used in routine quality control .

Formulation Development

Impact on Drug Formulation:

Understanding the behavior of this compound during formulation development is vital for creating stable drug products. The impurity can influence the solubility and bioavailability of atorvastatin, affecting therapeutic outcomes. Therefore, formulators must consider its presence when designing new formulations .

Research on Mechanisms of Action

Biological Studies:

Emerging research suggests that this compound may have biological effects that warrant further investigation. Preliminary studies indicate potential interactions with cellular pathways related to apoptosis and inflammation, which could inform future therapeutic applications or highlight safety concerns .

Wirkmechanismus

The mechanism of action of Atorvastatin Epoxy Tetrahydrofuran Impurity is primarily related to its role as an impurity in Atorvastatin. It does not have a direct therapeutic effect but is essential in understanding the stability and degradation of Atorvastatin. The molecular targets and pathways involved include the metabolic pathways that convert Atorvastatin to its various metabolites .

Biologische Aktivität

Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS Number: 873950-19-7) is a notable impurity associated with atorvastatin, a widely prescribed statin for cholesterol management. Understanding its biological activity is crucial for assessing the safety and efficacy of atorvastatin products. This article explores the biochemical interactions, pharmacological effects, and relevant research findings regarding this compound.

Overview of Atorvastatin and Its Impurity

Atorvastatin is primarily an HMG-CoA reductase inhibitor, which plays a significant role in cholesterol biosynthesis. The epoxy tetrahydrofuran impurity arises from the oxidative degradation of atorvastatin, and its biological activity may influence the overall pharmacological profile of atorvastatin formulations.

Target Enzyme

This compound primarily interacts with HMG-CoA reductase, similar to atorvastatin itself. This interaction leads to:

- Inhibition of Cholesterol Synthesis : By inhibiting HMG-CoA reductase, the impurity reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol synthesis in the liver .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression Modulation : It has been observed to affect gene expression related to apoptosis in myocardial cells, notably down-regulating GRP78, caspase-12, and CHOP expression following myocardial infarction.

- Impact on Cell Signaling : The impurity may alter cell signaling pathways, contributing to its biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is less well-characterized than that of atorvastatin. However, it is suggested that:

- Metabolism : The compound undergoes metabolic processes similar to those of atorvastatin, involving cytochrome P450 enzymes .

- Elimination : Like atorvastatin, it is primarily excreted via bile with minimal renal elimination .

| Property | Value |

|---|---|

| Molecular Formula | C26H24FNO5 |

| Molecular Weight | 449.47 g/mol |

| CAS Number | 873950-19-7 |

The compound exhibits structural characteristics that enable it to interact with various biomolecules and enzymes .

Stability and Degradation Studies

A study evaluated the stability of atorvastatin formulations containing this impurity. Results indicated that formulations remained chemically stable over a specified period, with no significant degradation observed under controlled conditions .

Analytical Applications

This compound serves as a reference standard in analytical testing for quality control in pharmaceutical manufacturing. Its quantification is critical for ensuring that atorvastatin products meet regulatory standards .

Eigenschaften

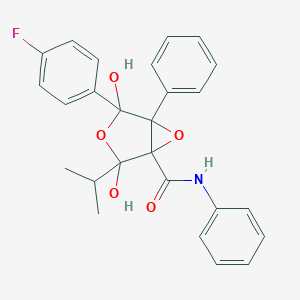

IUPAC Name |

4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEBPPHOMFPLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468493 | |

| Record name | AGN-PC-00BH1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873950-19-7 | |

| Record name | AGN-PC-00BH1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.